molecular formula C23H19ClN2O3S2 B467281 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 497090-11-6

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B467281
CAS No.: 497090-11-6
M. Wt: 471g/mol
InChI Key: MUFHWCTZTUADSV-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a sulfonamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, sulfonamide linkage, and carboxamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzothiophene core may engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and sulfonamide-containing molecules. Examples are:

  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide
  • N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-sulfonamide

Uniqueness

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups and the presence of the chloro substituent on the benzothiophene core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Basic Information

  • Chemical Formula : C23H19ClN2O3S2
  • Molecular Weight : 459.0 g/mol
  • CAS Number : 1014292

Structure

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the sulfonamide and chloro groups may contribute to its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .
  • Antiproliferative Effects : Studies have demonstrated that related compounds can inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest .

In Vitro Studies

  • Cell Line Assays : In vitro studies using human cancer cell lines (e.g., HepG2) have shown that related compounds exhibit significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth .
    CompoundIC50 (µM)Cell Line
    Compound A1.30HepG2
    Compound B17.25SAHA
  • Mechanistic Insights : Further investigations into apoptosis revealed that these compounds can promote apoptotic pathways and induce G2/M phase cell cycle arrest, contributing to their antitumor effects .

In Vivo Studies

In vivo studies utilizing xenograft models have demonstrated that these compounds can significantly inhibit tumor growth. For instance, one study reported a tumor growth inhibition (TGI) rate of approximately 48.89% compared to controls when administered at effective dosages .

Case Study 1: Antitumor Activity

A recent study focused on the synthesis and evaluation of various benzothiophene derivatives, including this compound. The results indicated that these derivatives exhibited promising antiproliferative activity against human malignant melanoma (A375) and fibroblast cell lines, with varying degrees of cytotoxicity observed at different concentrations.

Concentration (µM)A375 Viability (%)BJ Fibroblast Viability (%)
1090.31117.96
3081.37168.67

The study concluded that the compound's structural features significantly influenced its biological activity, highlighting the importance of further exploration in drug development .

Case Study 2: HDAC Inhibition

Another investigation explored the role of similar compounds as selective HDAC inhibitors. The study found that certain derivatives exhibited class I HDAC selectivity with potent inhibitory activity against HDAC3, showcasing their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFHWCTZTUADSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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